molecular formula C21H23NO4 B13647964 (9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate

(9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B13647964
M. Wt: 353.4 g/mol
InChI Key: CIAGXVSCTOUOBO-UHFFFAOYSA-N
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Description

(9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound with a unique structure that combines a fluorenyl group with an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of fluorenylmethanol with an oxazolidine derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used as a probe or a ligand in studying enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the oxazolidine ring can form hydrogen bonds with proteins. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

What sets (9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate apart from similar compounds is its combination of the fluorenyl group with the oxazolidine ring. This unique structure provides distinct reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C21H23NO4/c1-21(2)22(14(11-23)12-26-21)20(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,23H,11-13H2,1-2H3

InChI Key

CIAGXVSCTOUOBO-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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